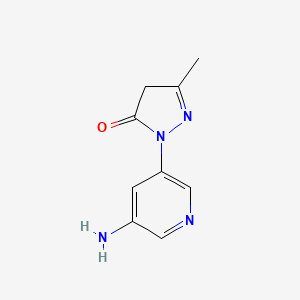
1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the cyclization of appropriate linear compounds. One common method involves the reaction of 5-amino-3-pyridinecarboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as nitration, reduction, and cyclization, followed by purification through crystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 5-Aminopyridin-3-yl)methanol
- 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile
- 1,5-Dicarbonyl pyrazole derivatives
Comparison: 1-(5-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific fields .
Propriétés
Formule moléculaire |
C9H10N4O |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-(5-aminopyridin-3-yl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H10N4O/c1-6-2-9(14)13(12-6)8-3-7(10)4-11-5-8/h3-5H,2,10H2,1H3 |
Clé InChI |
ICXDKBXWTBIYNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1)C2=CN=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13238799.png)
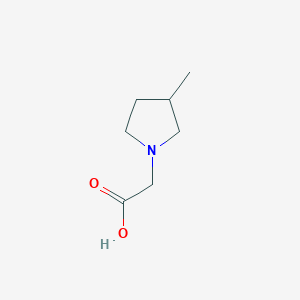
![N-(Butan-2-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13238810.png)
![2,2-Dimethoxy-1-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13238816.png)
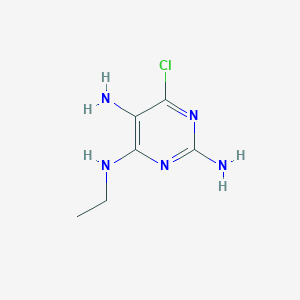
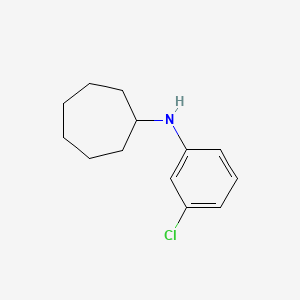
![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13238841.png)
![3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13238848.png)
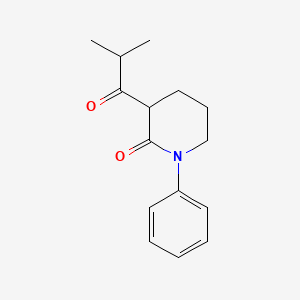
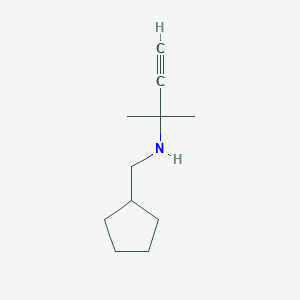
![[2-(2-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13238863.png)
![1,6-Dimethyl-4-[2-(methylamino)ethoxy]-1,2-dihydropyridin-2-one](/img/structure/B13238874.png)
![1-Methyl-4-[(piperidin-2-yl)methyl]piperidine](/img/structure/B13238877.png)
![Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13238882.png)
